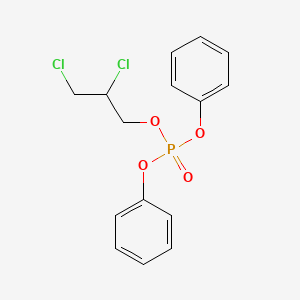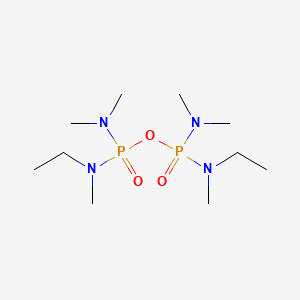![molecular formula C17H18N2O2 B14485933 1-[8-(Hydroxymethyl)-8,9-didehydroergolin-6-yl]ethan-1-one CAS No. 64334-82-3](/img/structure/B14485933.png)
1-[8-(Hydroxymethyl)-8,9-didehydroergolin-6-yl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[8-(Hydroxymethyl)-8,9-didehydroergolin-6-yl]ethan-1-one is a chemical compound that belongs to the class of ergoline derivatives Ergoline derivatives are known for their diverse biological activities and are often found in natural products, such as ergot alkaloids
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[8-(Hydroxymethyl)-8,9-didehydroergolin-6-yl]ethan-1-one typically involves the modification of ergoline structures. One common method is the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride under acidic conditions to form the indole ring . This intermediate can then be further modified to introduce the hydroxymethyl and ethanone groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1-[8-(Hydroxymethyl)-8,9-didehydroergolin-6-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The double bonds in the ergoline structure can be reduced to form saturated derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of saturated ergoline derivatives.
Substitution: Formation of various substituted ergoline derivatives.
Wissenschaftliche Forschungsanwendungen
1-[8-(Hydroxymethyl)-8,9-didehydroergolin-6-yl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex ergoline derivatives.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of pharmaceuticals and other bioactive compounds.
Wirkmechanismus
The mechanism of action of 1-[8-(Hydroxymethyl)-8,9-didehydroergolin-6-yl]ethan-1-one involves its interaction with molecular targets such as neurotransmitter receptors. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The specific pathways involved depend on the target receptors and the biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lysergic acid diethylamide (LSD): Another ergoline derivative known for its psychoactive properties.
Ergotamine: An ergot alkaloid used in the treatment of migraines.
Bromocriptine: A dopamine agonist used in the treatment of Parkinson’s disease.
Uniqueness
1-[8-(Hydroxymethyl)-8,9-didehydroergolin-6-yl]ethan-1-one is unique due to its specific structural modifications, which confer distinct biological activities and potential therapeutic applications. Its hydroxymethyl and ethanone groups may enhance its interaction with certain molecular targets, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
64334-82-3 |
|---|---|
Molekularformel |
C17H18N2O2 |
Molekulargewicht |
282.34 g/mol |
IUPAC-Name |
1-[(6aR,10aR)-9-(hydroxymethyl)-6,6a,8,10a-tetrahydro-4H-indolo[4,3-fg]quinolin-7-yl]ethanone |
InChI |
InChI=1S/C17H18N2O2/c1-10(21)19-8-11(9-20)5-14-13-3-2-4-15-17(13)12(7-18-15)6-16(14)19/h2-5,7,14,16,18,20H,6,8-9H2,1H3/t14-,16-/m1/s1 |
InChI-Schlüssel |
IMIXBTCUOOZSPU-GDBMZVCRSA-N |
Isomerische SMILES |
CC(=O)N1CC(=C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CO |
Kanonische SMILES |
CC(=O)N1CC(=CC2C1CC3=CNC4=CC=CC2=C34)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[2-(4-Bromophenyl)ethenyl]naphthalene](/img/structure/B14485866.png)

![2-{[3-(Trimethylsilyl)propyl]sulfanyl}ethan-1-amine](/img/structure/B14485879.png)



![2,2'-({3-Chloro-4-[(E)-(1,3-thiazol-2-yl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14485915.png)

![2H-Imidazole-2-thione, 1-[2-(dimethylamino)ethyl]-1,3-dihydro-](/img/structure/B14485940.png)

